テルニダゾール塩酸塩

説明

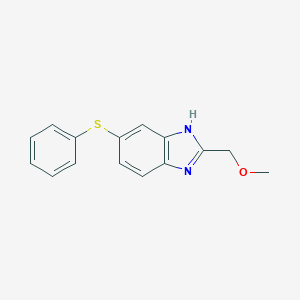

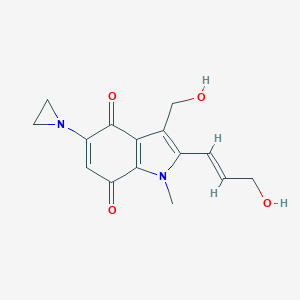

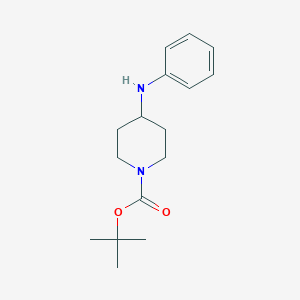

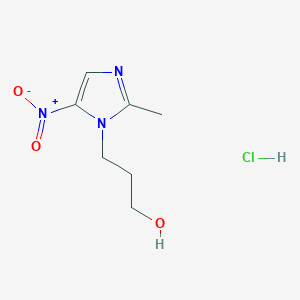

テルニダゾール(塩酸塩)は、ニトロイミダゾールから誘導されたヒドロキシ代謝物であり、抗原虫作用で知られています . 主に原虫感染症の治療に使用されており、分子式はC7H12ClN3O3です .

2. 製法

合成経路と反応条件: テルニダゾール(塩酸塩)の合成には、2-メチル-5-ニトロイミダゾールと3-クロロプロパノールを塩基性条件下で反応させて、中間体である1-(3-ヒドロキシプロピル)-2-メチル-5-ニトロイミダゾールを生成する反応が含まれます。 この中間体を塩酸で処理すると、テルニダゾール(塩酸塩)が得られます .

工業生産方法: テルニダゾール(塩酸塩)の工業生産では、通常、前述の合成経路を用いた大規模合成が行われます。 反応条件は、収率と純度を高めるために最適化されており、温度、pH、反応時間の厳密な管理が行われます .

科学的研究の応用

テルニダゾール(塩酸塩)は、科学研究で幅広い用途があります。

作用機序

テルニダゾール(塩酸塩)は、原虫生物のDNA合成を阻害することで効果を発揮します。 テルニダゾールのニトロ基は、フェレドキシンを介した電子伝達系によって還元され、原虫のDNAを損傷させるフリーラジカルを生成し、細胞死を引き起こします .

類似化合物:

メトロニダゾール: 抗原虫作用が類似した、別のニトロイミダゾールです.

チニダゾール: 同様の感染症の治療に使用される、ニトロイミダゾールです.

セクニダゾール: 半減期が長く、治療用途が類似したニトロイミダゾールです.

独自性: テルニダゾール(塩酸塩)は、特定のヒドロキシ代謝物の構造を持つため、他のニトロイミダゾールと比べて、薬物動態や有効性のプロファイルが異なる可能性があります .

生化学分析

Biochemical Properties

Ternidazole hydrochloride plays a role in biochemical reactions, particularly due to its antiprotozoic properties

Cellular Effects

Given its antiprotozoic properties , it may influence cell function by interacting with protozoan cells

Molecular Mechanism

The molecular mechanism of action of Ternidazole hydrochloride is not well-defined. It is a hydroxymetabolite of nitroimidazole , suggesting that it may exert its effects at the molecular level through similar mechanisms as other nitroimidazoles These could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ternidazole (hydrochloride) involves the reaction of 2-methyl-5-nitroimidazole with 3-chloropropanol under basic conditions to form the intermediate 1-(3-hydroxypropyl)-2-methyl-5-nitroimidazole. This intermediate is then treated with hydrochloric acid to yield Ternidazole (hydrochloride) .

Industrial Production Methods: Industrial production of Ternidazole (hydrochloride) typically involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pH, and reaction time .

化学反応の分析

反応の種類: テルニダゾール(塩酸塩)は、次の反応など、さまざまな化学反応を起こします。

酸化: 特定の条件下では、ニトロ基をアミノ基に還元できます。

置換: 適切な試薬を使用すると、ヒドロキシル基を他の官能基に置換できます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と触媒量の遷移金属が含まれます。

置換: 塩化チオニルや三臭化リンなどの試薬が、置換反応に使用されます。

主な生成物:

酸化: 主な生成物は、対応するアミノ誘導体です。

類似化合物との比較

Metronidazole: Another nitroimidazole with similar antiprotozoal properties.

Tinidazole: A nitroimidazole used to treat similar infections.

Secnidazole: A nitroimidazole with a longer half-life and similar therapeutic uses.

Uniqueness: Ternidazole (hydrochloride) is unique due to its specific hydroxymetabolite structure, which may confer different pharmacokinetic properties and efficacy profiles compared to other nitroimidazoles .

特性

IUPAC Name |

3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXLKVODAFRGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220314 | |

| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70028-95-4 | |

| Record name | 1H-Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70028-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070028954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-nitro-1H-imidazole-1-propanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)